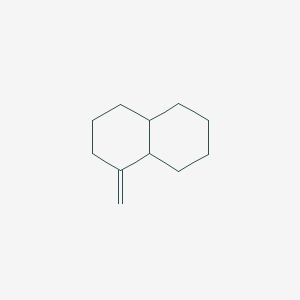
Naphthalene, decahydro-1-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, decahydro-1-methylene- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a methylene group to the decahydro form of naphthalene, resulting in a saturated bicyclic structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, decahydro-1-methylene- typically involves the hydrogenation of naphthalene followed by the introduction of a methylene group. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The methylene group can be introduced through various methods, including the reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of naphthalene, decahydro-1-methylene- follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of naphthalene in a reactor, followed by the addition of formaldehyde in a controlled environment to ensure the efficient introduction of the methylene group. The product is then purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, decahydro-1-methylene- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: It can be reduced further to form more saturated hydrocarbons.
Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Produces oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Results in more saturated hydrocarbons.
Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Naphthalene, decahydro-1-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of naphthalene, decahydro-1-methylene- involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, decahydro-: A fully hydrogenated form of naphthalene without the methylene group.
Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethylidene)-: A similar compound with additional methyl and methylethylidene groups.
Uniqueness
Naphthalene, decahydro-1-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
57662-70-1 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
8-methylidene-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h10-11H,1-8H2 |
InChI Key |
LUKMVIFHIZBRGX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















